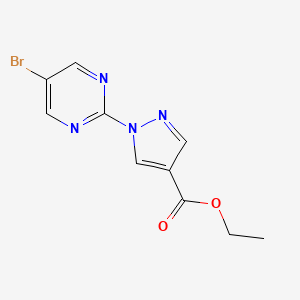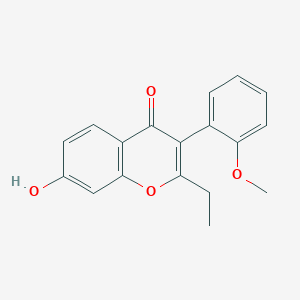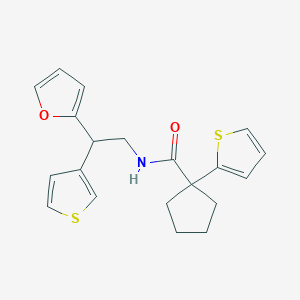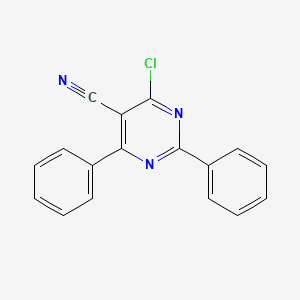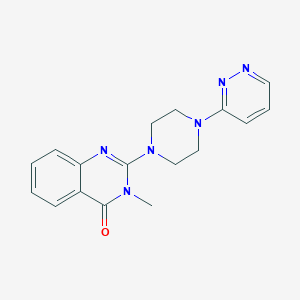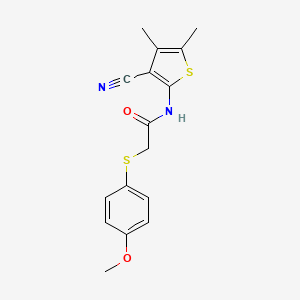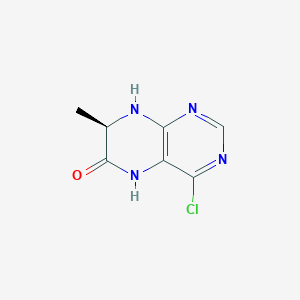
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, also known as sapropterin dihydrochloride, is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor involved in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine. BH4 deficiency is associated with various neurological and metabolic disorders, and sapropterin dihydrochloride is used as a treatment for these conditions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2,4-dichloro-6-methylpyrimidine, 2-amino-3-methylbutanoic acid, sodium cyanoborohydride, sodium hydroxide, acetic acid, hydrochloric acid, sodium chloride, water, ethanol
Reaction
Step 1: The starting material 2,4-dichloro-6-methylpyrimidine is reacted with sodium cyanoborohydride in ethanol to yield 2,4-dichloro-6-methylpyrimidin-5-ol., Step 2: The product from step 1 is then reacted with 2-amino-3-methylbutanoic acid in the presence of sodium hydroxide and acetic acid to form (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one intermediate., Step 3: The intermediate from step 2 is then treated with hydrochloric acid to form the final product, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, which is isolated by filtration and recrystallization from water and sodium chloride.
Wirkmechanismus
Sapropterin dihydrochloride works by increasing the levels of BH4 in the body, which in turn increases the activity of enzymes involved in the biosynthesis of neurotransmitters. BH4 is a cofactor for the enzymes tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase, which are involved in the biosynthesis of dopamine, serotonin, and norepinephrine, respectively. By increasing the levels of BH4, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride can increase the activity of these enzymes and thus increase the production of neurotransmitters.
Biochemische Und Physiologische Effekte
Sapropterin dihydrochloride has been shown to improve neurological and cognitive function in patients with BH4 deficiency. It has also been shown to reduce the levels of phenylalanine in the blood and brain of patients with PKU and HPA. In addition, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride has been shown to improve motor function in patients with dystonia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to study its effects on various biological systems and to develop new treatments for BH4 deficiency and related disorders. One limitation of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a relatively new drug, and its long-term effects on patients are not yet fully understood.
Zukünftige Richtungen
Future research on (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride could focus on developing new treatments for BH4 deficiency and related disorders. This could involve studying the effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on other neurotransmitter systems and developing new drugs that target these systems. In addition, future research could focus on understanding the long-term effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on patients with BH4 deficiency and related disorders. This could involve conducting long-term clinical trials and monitoring patients for adverse effects.
Wissenschaftliche Forschungsanwendungen
Sapropterin dihydrochloride is primarily used as a treatment for BH4 deficiency, which is associated with various neurological and metabolic disorders such as phenylketonuria (PKU), hyperphenylalaninemia (HPA), and neurotransmitter disorders. PKU is a genetic disorder that affects the metabolism of phenylalanine, leading to the accumulation of toxic levels of this amino acid in the blood and brain. HPA is a milder form of PKU that can also cause neurological problems. BH4 deficiency can also cause neurotransmitter disorders such as dystonia, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJMFLRTDBYHF-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2852378.png)
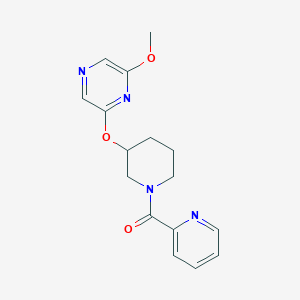
![2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2852380.png)
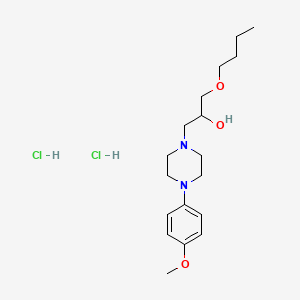
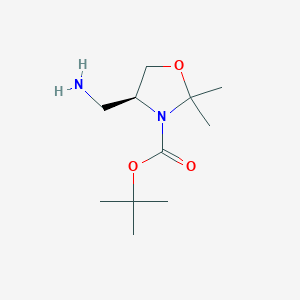
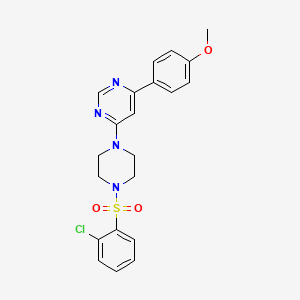
![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2852386.png)
